N-cyclohexyl-4-nitroaniline

Overview

Description

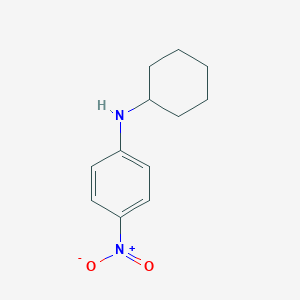

N-cyclohexyl-4-nitroaniline: is an organic compound with the molecular formula C₁₂H₁₆N₂O₂. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a nitro group at the para position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Mechanism of Action

Target of Action

N-cyclohexyl-4-nitroaniline is a type of organic compound that belongs to the class of nitroanilines It’s known that nitroanilines generally interact with various biological targets due to their basic nitrogen groups .

Mode of Action

Nitroanilines, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Biochemical Pathways

Nitroanilines are known to participate in various biochemical reactions, including reductive transformations .

Pharmacokinetics

The compound’s molecular weight (22027) and physical form (powder) suggest that it may have certain bioavailability characteristics .

Result of Action

The reductive transformations of nitroanilines can lead to various products, indicating that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of nitrocellulose was found to increase with the addition of N-methyl-4-nitroaniline, a related compound . This suggests that the action of this compound might also be influenced by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-4-nitroaniline, like other amines, has a lone pair of electrons on the nitrogen atom, which can participate in various biochemical reactions . The presence of the nitro group and the cyclohexyl group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It’s likely that the compound interacts with biomolecules through its amine and nitro groups, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

It’s possible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Aniline: The synthesis of N-cyclohexyl-4-nitroaniline typically begins with the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid.

Cyclohexylation: The next step involves the cyclohexylation of 4-nitroaniline.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-cyclohexyl-4-nitroaniline can undergo reduction reactions to form N-cyclohexyl-4-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as lithium aluminum hydride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium amide in liquid ammonia, or other strong nucleophiles.

Major Products:

Reduction: N-cyclohexyl-4-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-nitroaniline is used in a variety of scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

N-cyclohexyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

4-nitroaniline: Lacks the cyclohexyl group, making it less sterically hindered.

Cyclohexylamine: Contains only the cyclohexyl group without the aromatic ring and nitro group.

Uniqueness: N-cyclohexyl-4-nitroaniline is unique due to the presence of both the cyclohexyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups influences its reactivity, making it a valuable compound in various chemical reactions and applications .

Biological Activity

N-cyclohexyl-4-nitroaniline is an organic compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment. This article reviews the synthesis, cytotoxicity, pharmacokinetics, and binding interactions of this compound, drawing from diverse research findings.

This compound is synthesized through various chemical reactions involving nitroaniline derivatives. The compound's structure includes a cyclohexyl group attached to a nitro-substituted aniline, which contributes to its biological properties. The synthesis typically involves the nitration of aniline derivatives followed by cyclization reactions to form the final product.

Cytotoxicity and Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. The compound was tested against the NCI-60 cancer cell panel at a concentration of 10 µM. The findings revealed significant cytotoxic effects across multiple cancer types:

- Growth Inhibition : this compound exhibited a broad spectrum of growth inhibition with GI50 values ranging from 0.80 to 2.87 µM across different cell lines, indicating its potency as an anticancer agent .

- Specific Cell Lines : Notably, it showed the highest sensitivity towards RPMI-8226 (leukemia) with a GI50 value of 806 nM, suggesting a strong potential for treating hematological malignancies .

Table 1: Cytotoxicity Data of this compound

| Cell Line | GI50 (µM) | % Growth Inhibition |

|---|---|---|

| RPMI-8226 (Leukemia) | 0.806 | 52.18 |

| HL-60 (Leukemia) | 1.2 | >50 |

| MOLT-4 (Leukemia) | 1.5 | >50 |

| T-47D (Breast Cancer) | 2.5 | >50 |

The mechanism underlying the anticancer activity of this compound involves its interaction with DNA. Studies suggest that this compound acts as a DNA intercalator , which means it inserts itself between DNA base pairs, disrupting replication and transcription processes essential for cancer cell proliferation . This intercalation leads to significant alterations in DNA function and cell division.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability and absorption characteristics. The binding studies demonstrated effective interactions with bovine serum albumin (BSA), which is crucial for understanding its distribution in biological systems. The binding constant for BSA was found to be , indicating strong affinity .

Safety Profile

To assess the safety profile of this compound, cytotoxicity tests were conducted on normal human embryonic kidney cells (HEK293). Results indicated that the compound exhibited minimal toxicity at concentrations as low as , with cell survival rates above 79% across tested concentrations . This suggests a promising safety margin for potential in vivo applications.

Properties

IUPAC Name |

N-cyclohexyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396698 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13663-59-7 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.